An In-Depth Technical Guide to 5'-O-DMT-N2-DMF-dG for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5'-O-DMT-N2-DMF-dG for Researchers and Drug Development Professionals
Introduction: 5'-O-DMT-N2-DMF-dG, scientifically known as 5'-O-(4,4'-Dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block in the chemical synthesis of oligonucleotides. This modified deoxyguanosine phosphoramidite (B1245037) is extensively utilized in solid-phase synthesis to incorporate deoxyguanosine into a growing DNA chain. Its key features include a 5'-O-DMT group for selective deprotection, a fast-cleaving N2-DMF protecting group for the exocyclic amine of guanine (B1146940), and a 3'-phosphoramidite moiety for efficient coupling. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visual workflows to aid researchers and professionals in drug development and other molecular biology applications.
Data Presentation
A summary of the key quantitative data for 5'-O-DMT-N2-DMF-dG is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C43H53N8O7P | [][2][3] |
| Molecular Weight | 824.92 g/mol | [][2][3] |
| Purity | ≥98% by HPLC | [] |
| Appearance | White to off-white powder | [] |
| CAS Number | 330628-04-1 | [][3] |
| Storage Conditions | -20°C, under inert gas | [][4] |
| Typical Coupling Efficiency | >99% | [5][6] |
| Theoretical Yield (for a 20-mer) | ~81.8% (assuming 99% avg. coupling efficiency) | [7][8] |
| Extinction Coefficient (ε260 of dG) | 12,010 L/(mol·cm) | [9] |
Experimental Protocols
The use of 5'-O-DMT-N2-DMF-dG is central to automated solid-phase oligonucleotide synthesis. The following protocols detail the key experimental stages.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in the phosphoramidite-based synthesis cycle for adding one 5'-O-DMT-N2-DMF-dG nucleotide to a growing oligonucleotide chain attached to a solid support (e.g., Controlled Pore Glass - CPG).
1. Deblocking (Detritylation):
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Objective: To remove the acid-labile 5'-O-DMT protecting group from the terminal nucleotide of the growing chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
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Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-reactive solvent like Dichloromethane (DCM) or Toluene.
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Procedure:
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The synthesis column containing the solid support-bound oligonucleotide is washed with anhydrous acetonitrile (B52724).
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The deblocking solution is passed through the column for a specified time (typically 60-180 seconds).
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The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be quantified spectrophotometrically to monitor coupling efficiency.
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2. Coupling:
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Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the 3'-phosphoramidite of the incoming 5'-O-DMT-N2-DMF-dG monomer.
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Reagents:
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5'-O-DMT-N2-DMF-dG phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).
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Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile or 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)).
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a defined period (coupling time), typically 30-180 seconds. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for the nucleophilic attack by the 5'-hydroxyl group.
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The column is washed with anhydrous acetonitrile to remove unreacted reagents.
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3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile.
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Capping Reagent B: 16% N-Methylimidazole (NMI) in THF or acetonitrile.
-
-
Procedure:
-
Capping reagents A and B are mixed and delivered to the synthesis column.
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The acetylation reaction is allowed to proceed for a short period (typically 30-60 seconds).
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The column is washed with anhydrous acetonitrile.
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4. Oxidation:
-
Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.
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Reagent: 0.02-0.05 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure:
-
The oxidizing solution is passed through the synthesis column.
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The oxidation reaction is rapid, typically completing within 30-60 seconds.
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The column is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.
-
These four steps are repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The N2-DMF group on guanine is particularly labile, allowing for rapid deprotection.
-
Objective: To cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups and the N2-DMF base protecting groups.
-
Reagent: AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine).
-
Procedure:
-
The solid support is transferred from the synthesis column to a screw-cap vial.
-
AMA solution is added to the vial to completely submerge the support.
-
The vial is tightly sealed and heated at 65°C for 10-15 minutes.
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The vial is cooled to room temperature, and the supernatant containing the cleaved and deprotected oligonucleotide is carefully transferred to a new tube.
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The support is washed with nuclease-free water, and the wash is combined with the supernatant.
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The solution is then typically dried down in a vacuum concentrator. The resulting oligonucleotide pellet is ready for purification (e.g., by HPLC or PAGE).
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Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows in the utilization of 5'-O-DMT-N2-DMF-dG.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: A streamlined workflow from oligonucleotide synthesis to the final purified product.
References
- 2. hongene.com [hongene.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 2'-Deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite | 330628-04-1 | PD09309 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. 5'-DMT-dG (dmf)-Suc-CPG Column | LGC, Biosearch Technologies [biosearchtech.com]
